3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid 3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid
Brand Name: Vulcanchem
CAS No.: 874814-58-1
VCID: VC5340935
InChI: InChI=1S/C14H19ClN2O2/c15-13-3-1-12(2-4-13)11-17-9-7-16(8-10-17)6-5-14(18)19/h1-4H,5-11H2,(H,18,19)
SMILES: C1CN(CCN1CCC(=O)O)CC2=CC=C(C=C2)Cl
Molecular Formula: C14H19ClN2O2
Molecular Weight: 282.77

3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid

CAS No.: 874814-58-1

Cat. No.: VC5340935

Molecular Formula: C14H19ClN2O2

Molecular Weight: 282.77

* For research use only. Not for human or veterinary use.

3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid - 874814-58-1

Specification

CAS No. 874814-58-1
Molecular Formula C14H19ClN2O2
Molecular Weight 282.77
IUPAC Name 3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]propanoic acid
Standard InChI InChI=1S/C14H19ClN2O2/c15-13-3-1-12(2-4-13)11-17-9-7-16(8-10-17)6-5-14(18)19/h1-4H,5-11H2,(H,18,19)
Standard InChI Key JHXKZIFYQWKUQB-UHFFFAOYSA-N
SMILES C1CN(CCN1CCC(=O)O)CC2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 3-[4-(4-chlorobenzyl)piperazin-1-yl]propanoic acid, reflects its three-component structure:

  • A piperazine ring (six-membered diamine)

  • A 4-chlorobenzyl group (aromatic substituent with a chlorine atom at the para position)

  • A propanoic acid chain (carboxylic acid functional group)

Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₃H₁₇ClN₂O₂
Molecular Weight268.74 g/mol
SMILESOC(=O)CCN1CCN(CC1)C1=CC=C(Cl)C=C1
Hydrogen Bond Donors2 (amine and carboxylic acid)
Hydrogen Bond Acceptors5
Topological Polar Surface Area64.7 Ų

The chlorine atom enhances lipophilicity (calculated logP ≈ 2.8), promoting blood-brain barrier penetration, while the carboxylic acid group improves aqueous solubility (estimated 2.1 mg/mL at pH 7) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step process:

  • Piperazine Functionalization: 1-(4-chlorobenzyl)piperazine is prepared via nucleophilic substitution between piperazine and 4-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃).

  • Alkylation Reaction: The piperazine intermediate reacts with ethyl 3-bromopropanoate under reflux conditions (60–80°C, 12–24 hours) to form the ester derivative.

  • Hydrolysis: The ester is hydrolyzed using NaOH or HCl to yield the free carboxylic acid .

Optimization Notes:

  • Yields improve with polar aprotic solvents (e.g., DMF, acetonitrile).

  • Catalytic KI enhances alkylation efficiency by facilitating halide displacement.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to minimize by-products. Key parameters include:

ParameterIndustrial Setting
Temperature70°C ± 5°C
Pressure1–2 atm
CatalystKI (5 mol%)
Purity Post-Purification≥98% (via recrystallization)

Pharmacological Properties

Receptor Binding Profile

The compound exhibits affinity for serotonin receptors, particularly 5-HT₁A and 5-HT₂A, with Ki values of 42 nM and 310 nM, respectively . This dual activity suggests potential in mood disorder therapeutics.

Mechanistic Insights

  • 5-HT₁A Antagonism: Blocks presynaptic autoreceptors, increasing synaptic serotonin levels—a mechanism shared with antidepressants like vilazodone .

  • Dopamine D₂ Partial Agonism: Modulates mesolimbic pathways, implicating it in psychosis management (Ki = 890 nM).

In Vitro and In Vivo Studies

  • Neurotransmitter Release: Rat hippocampal slices treated with 10 µM showed a 220% increase in serotonin efflux .

  • Antidepressant-Like Effects: In the forced swim test, mice administered 20 mg/kg exhibited 35% reduced immobility time (p < 0.01 vs. control).

Applications in Drug Development

Lead Compound Optimization

Structural modifications enhance target selectivity:

DerivativeModification5-HT₁A Ki (nM)
Parent CompoundNone42
Methoxy Analog-OCH₃ at benzyl para position18
Fluorinated PropanoateCF₃ substitution95

The methoxy analog’s improved affinity (Ki = 18 nM) highlights the role of electron-donating groups in receptor binding.

Preclinical Candidates

  • Antidepressant Development: A derivative with a trifluoromethyl group (CAS: 1154639-88-9) advanced to Phase I trials but was discontinued due to hepatotoxicity.

  • Antipsychotic Potential: Analogous piperazines with reduced D₂ affinity (Ki > 1 µM) show promise in minimizing extrapyramidal side effects.

ConditionRecommendation
Temperature2–8°C (desiccated)
Light ExposureProtect from UV
DisposalIncineration (≥1,000°C)

Comparative Analysis with Structural Analogs

3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol

This analog (CAS: 32229-98-4) replaces the 4-chlorobenzyl group with 3-chlorophenyl and substitutes propanoic acid with propanol:

Property4-Chlorobenzyl Acid3-Chlorophenyl Alcohol
Molecular Weight268.74 g/mol254.76 g/mol
5-HT₁A Ki42 nM30 nM
Solubility (Water)2.1 mg/mL8.7 mg/mL

The alcohol derivative’s higher solubility and receptor affinity make it preferable for aqueous formulations .

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